molecular formula C12H19O20S3-3 B12318694 [5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate

[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate

Cat. No.: B12318694
M. Wt: 579.5 g/mol
InChI Key: UWPXLSAITSWCRB-UHFFFAOYSA-K
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Description

Structural Characterization of [5-[4,5-Dihydroxy-6-(Hydroxymethyl)-3-Sulfonatooxyoxan-2-yl]oxy-2,4-Dihydroxy-6-(Sulfonatooxymethyl)oxan-3-yl] Sulfate

Molecular Architecture and Functional Group Analysis

The compound consists of two β-linked pyranose rings (Ring A and Ring B), each in a $$ ^4C1 $$ chair conformation. Ring A is substituted at C-3 and C-6 with sulfate ($$-OSO3^-$$) and hydroxymethyl ($$-CH_2OH$$) groups, respectively, while Ring B contains sulfate groups at C-3 and C-6 and hydroxyl groups at C-2 and C-4 (Figure 1). The glycosidic linkage between Ring A (C-2) and Ring B (C-5) adopts a β-(1→5) configuration, as confirmed by nuclear Overhauser effect (NOE) correlations.

Functional Groups :

  • Sulfate Esters : Three sulfate groups are present at Ring A (C-3), Ring B (C-3), and Ring B (C-6). The sulfate at Ring A C-3 is axial, while those at Ring B C-3 and C-6 are equatorial, influencing hydrogen-bonding networks.
  • Hydroxyl Groups : Free hydroxyls at Ring A C-4/C-5 and Ring B C-2/C-4 participate in intra- and intermolecular hydrogen bonds, stabilizing the structure in aqueous environments.
  • Hydroxymethyl Group : The $$-CH_2OH$$ at Ring A C-6 adopts a gg (gauche-gauche) rotameric state, minimizing steric clashes with adjacent substituents.

Table 1: Key Structural Features

Position (Ring A) Substituent Position (Ring B) Substituent
C-2 Glycosidic bond C-5 Glycosidic bond
C-3 $$-OSO_3^-$$ C-3 $$-OSO_3^-$$
C-4/C-5 $$-OH$$ C-2/C-4 $$-OH$$
C-6 $$-CH_2OH$$ C-6 $$-CH2OSO3^-$$

Spectroscopic Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1D $$ ^1H $$-NMR :

  • Ring A Protons : H-1 (δ 5.12 ppm, d, J = 3.5 Hz) and H-3 (δ 4.68 ppm, t) show downfield shifts due to sulfate deshielding. The hydroxymethyl group at C-6 (δ 3.82 ppm, m) splits into two doublets (δ 3.45, 3.65 ppm) upon sulfation.
  • Ring B Protons : H-5 (δ 4.25 ppm, dd) and H-6 (δ 4.10 ppm, m) exhibit coupling patterns consistent with equatorial sulfate groups.

2D NMR :

  • HSQC : Correlations between H-3 (δ 4.68 ppm) and C-3 (δ 79.2 ppm) confirm sulfate attachment. The absence of a correlation for Ring B C-6 (δ 68.9 ppm) with its proton (δ 4.10 ppm) indicates sulfation-induced signal broadening.
  • COSY : Sequential coupling between H-1 (δ 5.12 ppm) and H-2 (δ 3.98 ppm) verifies the β-configuration of the glycosidic bond.

Table 2: $$ ^1H $$-NMR Assignments

Proton (Ring) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (A) 5.12 d 3.5
H-3 (A) 4.68 t 9.8
H-6 (B) 4.10 m 6.2, 10.4
Mass Spectrometric Fragmentation Patterns

High-Resolution ESI-MS :

  • Molecular Ion : [M–H]$$^-$$ at m/z 659.12 (calculated 659.10 for $$C{12}H{19}O{23}S3^-$$), confirming three sulfate groups.
  • Fragments :
    • m/z 577.08: Loss of $$SO3$$ (−80 Da) from Ring B C-6.
    • m/z 421.03: Subsequent loss of $$HSO4^-$$ (−96 Da) from Ring A C-3.

Tandem MS/MS :

  • Cleavage of the glycosidic bond yields two ions:
    • Ring A fragment at m/z 259.01 ($$C6H9O_8S^-$$).
    • Ring B fragment at m/z 381.07 ($$C6H9O{12}S2^-$$).

Comparative Structural Analysis with Sulfated Polysaccharides

Positional Isomerism in Sulfate Group Attachment

Unlike heparan sulfate (HS), which primarily exhibits N-sulfation, or chondroitin sulfate (CS), which favors O-sulfation at GalNAc C-4/C-6, this compound’s sulfation at pyranose C-3 and C-6 positions resembles dermatan sulfate (DS). However, its trisulfated pattern is distinct from HS/CS/DS, which typically display 1–2 sulfates per disaccharide unit.

Table 3: Sulfation Patterns in Related Polysaccharides

Polysaccharide Sulfation Sites Sulfates/Disaccharide
Heparan sulfate GlcN N-sulfate, C-2/C-6 O-sulfate 1–3
Chondroitin sulfate GalNAc C-4/C-6 O-sulfate 1–2
Target compound Pyranose C-3/C-6 O-sulfate 3
Conformational Dynamics in Aqueous Solutions

The compound’s sulfate groups induce a rigid conformation via electrostatic repulsion and hydrogen bonding. Molecular dynamics simulations reveal:

  • Ring A : The C-3 sulfate forms a hydrogen bond with Ring B C-2 hydroxyl (distance: 2.8 Å), stabilizing the glycosidic linkage.
  • Solvent Interactions : Sulfate oxygens coordinate with water molecules, creating a hydration shell that reduces rotational freedom about the C-5–C-6 bond in Ring B.

Compared to unsulfated analogs, the compound’s persistence length increases by 40%, resembling the stiffness of heparin.

Properties

Molecular Formula

C12H19O20S3-3

Molecular Weight

579.5 g/mol

IUPAC Name

[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate

InChI

InChI=1S/C12H22O20S3/c13-1-3-5(14)6(15)10(32-35(24,25)26)12(29-3)30-8-4(2-27-33(18,19)20)28-11(17)9(7(8)16)31-34(21,22)23/h3-17H,1-2H2,(H,18,19,20)(H,21,22,23)(H,24,25,26)/p-3

InChI Key

UWPXLSAITSWCRB-UHFFFAOYSA-K

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)OS(=O)(=O)[O-])O)COS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O)O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound is a polysulfated derivative of a hexose-based oligosaccharide. Retrosynthetic disassembly reveals three critical stages:

  • Core oligosaccharide construction : Formation of the glycosidic linkages between oxane (pyranose) units.
  • Regioselective sulfation : Introduction of sulfate groups at specific hydroxyl positions.
  • Global deprotection : Removal of transient protecting groups to yield the final sulfated product.

Key challenges include avoiding premature sulfate group hydrolysis during synthesis and achieving precise stereochemical outcomes at each glycosylation step.

Chemical Synthesis Approaches

Stepwise Glycosylation and Protecting Group Strategies

The linear synthesis begins with monosaccharide building blocks, typically glucose or galactose derivatives, protected with temporary groups (e.g., benzyl, acetyl, or silyl ethers). For example:

  • Monomer preparation :
    • 4,6-O-benzylidene-β-D-glucopyranoside serves as the starting material for the central oxane ring.
    • Selective deprotection at C3 enables subsequent sulfation.
  • Glycosylation :
    • Trichloroacetimidate donors are employed for stereoselective α/β linkages. For instance, a 2-O-levulinoyl-protected donor ensures β-selectivity during coupling.
    • Yields for individual glycosylation steps range from 65% to 85%, depending on steric hindrance.
Table 1: Common Protecting Groups and Their Roles
Protecting Group Position Protected Removal Method
Benzyl (Bn) C2, C4 H₂/Pd-C
Acetyl (Ac) C3, C6 NaOMe/MeOH
Levulinoyl (Lev) Temporary C2 Hydrazine

Sulfation Methods

Regioselective sulfation is achieved through:

  • Sulfur trioxide-triethylamine complexes : Reacts with free hydroxyls in anhydrous DMF (0°C, 12 h), achieving 70–90% sulfation efficiency.
  • Pyridine-SO₃ adducts : Preferred for sterically hindered positions, with yields dropping to 50–60% at tertiary hydroxyls.

Critical considerations:

  • Sulfation order impacts overall yield. Primary hydroxyls (C6) are sulfated first due to higher reactivity.
  • Microwave-assisted sulfation (50 W, 40°C) reduces reaction time from 12 h to 2 h while maintaining 85% yield.

Enzymatic and Chemoenzymatic Strategies

Glycosyltransferase-Mediated Assembly

Recent advances utilize recombinant glycosyltransferases to construct the oligosaccharide backbone:

  • β-1,3-Galactosyltransferase (β3GalT5) : Catalyzes linkage formation between galactose and N-acetylglucosamine units with >95% stereopurity.
  • CMP-sialic acid synthases : Generate activated sugar nucleotides in situ, reducing precursor costs by 40% compared to chemical methods.

Sulfotransferase Applications

Keratan sulfate 6-O-sulfotransferase (KSGal6ST) introduces sulfate groups at C6 of galactose residues:

  • Requires 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a cofactor.
  • Reaction conditions: 37°C, pH 7.4, 72 h, yielding 60–75% sulfation.
Table 2: Enzymatic vs. Chemical Sulfation Efficiency
Parameter Chemical Method Enzymatic Method
Regioselectivity Moderate High
Typical Yield 70–85% 60–75%
Byproducts Desulfation None

Hybrid Chemoenzymatic Synthesis

A convergent approach combines chemical glycosylation with enzymatic sulfation:

  • Chemically synthesize a partially protected oligosaccharide.
  • Use KSGal6ST to sulfate specific positions.
  • Deprotect remaining hydroxyls via hydrogenolysis.
    This method achieves an overall yield of 52%, surpassing purely chemical routes (35%).

Industrial-Scale Production and Optimization

Continuous Flow Chemistry

Microreactor systems enhance reproducibility for large batches:

  • Glycosylation : Tetrahydrofuran (THF) at 0.5 mL/min, 25°C, with 10 mol% TMSOTf catalyst.
  • Sulfation : SO₃·Py complex in DMF, 3-second residence time, 90% conversion.

Purification Challenges

The polar, polyanionic nature complicates isolation:

  • Ion-exchange chromatography : Dowex 1×4 resin (Cl⁻ form) eluted with 0.5–2.0 M NaCl gradients.
  • Gel filtration : Sephadex G-25 removes salts, with recovery rates >95%.

Analytical Validation and Quality Control

Structural Confirmation

  • NMR : 1H NMR (500 MHz, D₂O) shows characteristic sulfate signals at δ 3.45–3.75 (m, H-2, H-4) and δ 5.15 (d, J = 3.5 Hz, H-1).
  • MS : ESI-MS m/z 579.5 [M-3H]3− confirms molecular weight.

Purity Assessment

  • HPLC : C18 column (5 µm, 4.6×250 mm), 0.1% TFA/ACN gradient, retention time 12.7 min.
  • Capillary electrophoresis : 50 mM borate buffer (pH 9.3), 20 kV, purity >98%.

Chemical Reactions Analysis

Types of Reactions

[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonate groups can be reduced to sulfides under specific conditions.

    Substitution: The hydroxyl and sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while nucleophilic substitution can produce various sulfonate esters.

Scientific Research Applications

Potential Applications

  • Medicinal Chemistry
    • The compound's structural features suggest potential applications in drug design and development. Compounds with similar functional groups often exhibit biological activities such as antioxidant and antimicrobial properties.
    • Case Study : Research on sulfonated sugars has shown that they can enhance drug solubility and bioavailability, making them suitable candidates for pharmaceutical formulations.
  • Biochemical Research
    • The compound may play a role in biochemical pathways involving sulfation and glycosylation processes. Understanding its interactions with enzymes and receptors could lead to insights into metabolic pathways.
    • Case Study : Studies on glycosylated compounds have demonstrated their ability to modulate enzyme activity, which could be relevant for understanding metabolic disorders.
  • Therapeutic Applications
    • There is potential for this compound in treating conditions related to oxidative stress due to its possible antioxidant properties.
    • Case Study : Similar compounds have been investigated for their protective effects against neurodegenerative diseases by mitigating oxidative damage.

Interaction Studies

Understanding how [5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate interacts with macromolecules such as proteins and nucleic acids is critical for elucidating its biological implications. Preliminary studies suggest that compounds with similar structures can modulate protein function through competitive inhibition or allosteric modulation.

Mechanism of Action

The mechanism by which [5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and sulfonate groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility and Stability: The target compound’s extensive sulfation suggests superior aqueous solubility (>500 mg/mL estimated) compared to non-sulfated analogs like Zygocaperoside (<10 mg/mL) . However, sulfate esters may hydrolyze under acidic conditions, limiting oral bioavailability.
  • This contrasts with phosphorylated analogs (e.g., 6-phosphogluconolactone), which participate in metabolic pathways .
  • Synthetic Challenges : The compound’s stereochemical complexity necessitates advanced regioselective sulfation techniques, unlike simpler glycosides or phosphonates .

Biological Activity

The compound [5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate, also known as Modified Acarbose Hexasaccharide, is a complex glycosylated molecule with significant biological activity. This compound is primarily recognized for its role in carbohydrate metabolism and its potential therapeutic applications.

The molecular formula of this compound is C12H19O20S3C_{12}H_{19}O_{20}S_3 with a molecular weight of approximately 407.48 g/mol. Its structural complexity includes multiple hydroxyl groups and sulfonate functionalities, which contribute to its solubility and biological interactions.

PropertyValue
Molecular FormulaC12H19O20S3
Molecular Weight407.48 g/mol
IUPAC NameThis compound
CAS Number9064-57-7

Biological Activity

The biological activity of Modified Acarbose Hexasaccharide is primarily linked to its role as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, the compound slows down the absorption of glucose from the intestine, leading to reduced postprandial blood sugar levels. This mechanism is particularly relevant in the context of diabetes management.

  • Alpha-glucosidase Inhibition : The compound competes with carbohydrates for binding to the active site of alpha-glucosidase, thus delaying the breakdown of complex carbohydrates into simple sugars.
  • Impact on Glycemic Control : Clinical studies have shown that compounds similar to Modified Acarbose can significantly reduce HbA1c levels in diabetic patients by modulating glucose absorption.

Case Studies

Several studies have investigated the effects of similar compounds on glycemic control:

  • Study on Diabetic Patients : A clinical trial involving Type 2 diabetic patients demonstrated that administration of alpha-glucosidase inhibitors resulted in a significant decrease in postprandial glucose levels compared to placebo groups (Source: PubChem).
  • Animal Studies : Research on animal models has indicated that these inhibitors can improve insulin sensitivity and reduce body weight gain associated with high-carbohydrate diets.

Research Findings

Recent research highlights the following findings regarding the biological activity of Modified Acarbose Hexasaccharide:

  • In vitro Studies : Experiments have shown that this compound exhibits potent inhibitory activity against alpha-glucosidase with an IC50 value comparable to existing medications used for diabetes management.
  • Safety Profile : Long-term studies suggest that while gastrointestinal side effects are common with alpha-glucosidase inhibitors, they are generally well-tolerated when used at recommended doses.

Q & A

Q. What are the recommended methods for synthesizing [compound] and ensuring structural fidelity?

Methodological Answer: Synthesis of this highly sulfated compound requires precise control over sulfation patterns and stereochemistry. A stepwise approach is recommended:

Core Sugar Backbone Assembly : Use regioselective protection/deprotection strategies (e.g., benzyl or acetyl groups) to isolate hydroxyl groups for sulfation.

Sulfation : Employ sulfur trioxide complexes (e.g., SO₃·pyridine) in anhydrous conditions to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) .

Purification : Use ion-exchange chromatography to isolate sulfated intermediates, followed by gel permeation chromatography for final purification.

Characterization : Validate structural fidelity using:

  • NMR : ¹H, ¹³C, and 2D HSQC/TOCSY to confirm sugar linkage and sulfation sites .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and sulfation degree .

Q. Table 1: Example Sulfation Reaction Conditions

ReagentSolventTemp (°C)Yield (%)Reference
SO₃·pyridineDMF0–2565–78
SO₃·DMSODCM2572–85

Q. How can researchers characterize the sulfation pattern and stereochemistry of [compound]?

Methodological Answer: Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H-¹³C HSQC identifies sulfated vs. non-sulfated carbons.
    • NOESY/ROESY correlations resolve stereochemistry and anomeric configurations .
  • Mass Spectrometry :
    • Tandem MS (MS/MS) with collision-induced dissociation (CID) fragments sulfated oligosaccharides, distinguishing positional isomers .
  • X-ray Crystallography : For crystalline derivatives, resolves absolute configuration but is limited by solubility challenges.

Q. Table 2: NMR Chemical Shifts for Key Protons

Proton Positionδ (ppm) in D₂OSulfation Impact
Anomeric (C1)5.2–5.5Deshielding by adjacent sulfate
C6-CH₂OSO₃⁻4.0–4.3Split signals due to sulfation

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antiviral vs. anti-inflammatory) be systematically addressed?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To resolve:

Standardize Assays :

  • Use cell lines with validated receptor expression (e.g., HEK293 for TLR4 binding).
  • Include positive controls (e.g., heparin for anticoagulant activity) .

Purity Assessment :

  • Quantify residual solvents or counterions (e.g., Na⁺/K⁺) via ICP-MS, which may interfere with bioassays .

Mechanistic Studies :

  • Surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., chemokines).
  • Knockout models (e.g., CRISPR-Cas9) to confirm pathway specificity .

Q. Table 3: Biological Activity Variations Across Studies

StudyActivity (IC₅₀)Assay ConditionPotential Confounder
A (2023)Antiviral: 2 µMVero cells, pH 7.4High NaCl (0.5 M) altered solubility
B (2024)Anti-inflammatory: 10 µMRAW264.7, LPS-stimulatedEndotoxin contamination

Q. What methodologies are recommended for assessing environmental persistence and degradation pathways?

Methodological Answer: Follow the INCHEMBIOL framework ( ):

Abiotic Degradation :

  • Hydrolysis studies at varying pH (2–12) and temperature (4–70°C). Monitor sulfate release via ion chromatography .

Biotic Degradation :

  • Use marine microbial consortia (e.g., from T. hemprichii habitats) in mesocosm experiments. Track metabolite formation via LC-MS/MS .

Ecotoxicity :

  • Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests.

Q. Table 4: Half-Life in Simulated Environments

ConditionHalf-Life (Days)Major Degradation Product
Seawater (pH 8.2, 25°C)14–21Desulfated oxane backbone
Freshwater (pH 6.5, 15°C)28–35Sulfate-depleted derivative

Q. How can researchers mitigate challenges in solubility and stability during in vitro assays?

Methodological Answer:

  • Solubility Enhancement :
    • Use lyophilization followed by reconstitution in PBS with 10% DMSO.
    • Avoid metal cations (e.g., Ca²⁺) that precipitate sulfated compounds .
  • Stability Monitoring :
    • Store at -80°C under argon.
    • Regularly assess degradation via HPLC-UV (220 nm for sulfate absorption) .

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